molecular formula C22H25ClN2O5S B2477889 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-45-2

4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2477889
CAS No.: 946344-45-2
M. Wt: 464.96
InChI Key: QJMFHPPYDKKMKT-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4The presence of both chlorobenzenesulfonyl and ethoxybenzoyl groups makes it a versatile compound for various chemical reactions and research applications .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-2-29-19-7-3-17(4-8-19)21(26)24-13-11-22(12-14-24)25(15-16-30-22)31(27,28)20-9-5-18(23)6-10-20/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMFHPPYDKKMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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